Cas no 898440-33-0 (1-(2-fluorophenyl)methyl-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)

1-(2-フルオロフェニル)メチル-3,7,9-トリメチル-1H,4H,6H,7H,8H,9H-1,2,4-トリアジノ[4,3-g]プリン-6,8-ジオンは、高度に修飾されたプリン骨格を有する複素環式化合物です。その特徴的な構造は、2位のフルオロフェニル基と複数のメチル基により、分子の立体障害と脂溶性が最適化されています。この化合物は医薬品中間体としての潜在性を持ち、特に神経科学分野での生物学的活性が期待されています。フッ素原子の導入により代謝安定性が向上し、3,7,9位のメチル基が酵素阻害活性に寄与する可能性があります。X線結晶構造解析に適した結晶性を示す点も、構造活性相関研究における利点です。

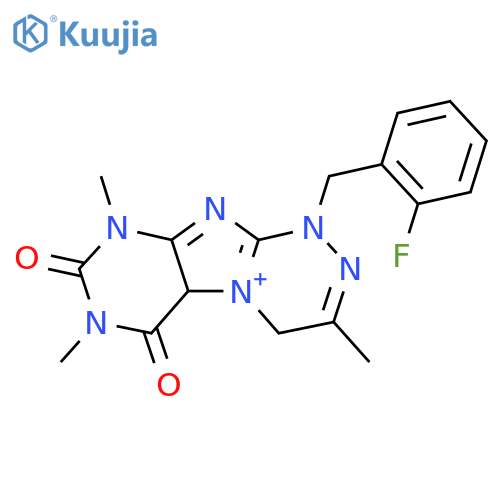

898440-33-0 structure

商品名:1-(2-fluorophenyl)methyl-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione

1-(2-fluorophenyl)methyl-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione 化学的及び物理的性質

名前と識別子

-

- 898440-33-0

- 1-(2-fluorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

- 1-(2-fluorophenyl)methyl-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione

-

- インチ: 1S/C17H18FN6O2/c1-10-8-23-13-14(21(2)17(26)22(3)15(13)25)19-16(23)24(20-10)9-11-6-4-5-7-12(11)18/h4-7,13H,8-9H2,1-3H3/q+1

- InChIKey: CGDFVXQICMXYPC-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC=CC=1CN1C2N=C3C(C(N(C)C(N3C)=O)=O)[N+]=2CC(C)=N1

計算された属性

- せいみつぶんしりょう: 357.14752700g/mol

- どういたいしつりょう: 357.14752700g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 26

- 回転可能化学結合数: 2

- 複雑さ: 760

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 71.6Ų

1-(2-fluorophenyl)methyl-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2644-0022-10mg |

1-[(2-fluorophenyl)methyl]-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |

898440-33-0 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2644-0022-30mg |

1-[(2-fluorophenyl)methyl]-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |

898440-33-0 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2644-0022-50mg |

1-[(2-fluorophenyl)methyl]-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |

898440-33-0 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2644-0022-20mg |

1-[(2-fluorophenyl)methyl]-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |

898440-33-0 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2644-0022-10μmol |

1-[(2-fluorophenyl)methyl]-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |

898440-33-0 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2644-0022-1mg |

1-[(2-fluorophenyl)methyl]-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |

898440-33-0 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2644-0022-25mg |

1-[(2-fluorophenyl)methyl]-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |

898440-33-0 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2644-0022-3mg |

1-[(2-fluorophenyl)methyl]-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |

898440-33-0 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2644-0022-40mg |

1-[(2-fluorophenyl)methyl]-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |

898440-33-0 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2644-0022-5μmol |

1-[(2-fluorophenyl)methyl]-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |

898440-33-0 | 90%+ | 5μl |

$63.0 | 2023-05-16 |

1-(2-fluorophenyl)methyl-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione 関連文献

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

898440-33-0 (1-(2-fluorophenyl)methyl-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione) 関連製品

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量